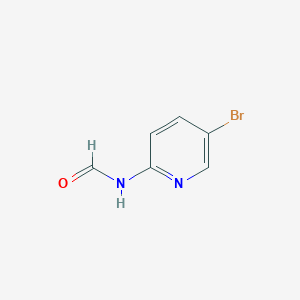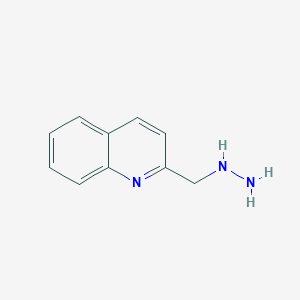![molecular formula C8H9F3N2 B12441105 [2-(2,4,5-Trifluorophenyl)ethyl]hydrazine](/img/structure/B12441105.png)
[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a 2-(2,4,5-trifluorophenyl)ethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4,5-Trifluorophenyl)ethyl]hydrazine typically involves the reaction of 2-(2,4,5-trifluorophenyl)ethylamine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions may be optimized to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines or hydrazones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(2,4,5-Trifluorophenyl)ethyl]hydrazine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its hydrazine group can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of [2-(2,4,5-Trifluorophenyl)ethyl]hydrazine involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of biological pathways. The compound may inhibit enzymes or interact with receptors, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
[2-(2,4,5-Trifluorophenyl)ethyl]amine: Similar structure but lacks the hydrazine group.
[2-(2,4,5-Trifluorophenyl)acetohydrazide]: Contains a hydrazide group instead of a hydrazine group.
[2,4,5-Trifluorophenylacetic acid]: A related compound with a carboxylic acid group.
Uniqueness
The uniqueness of [2-(2,4,5-Trifluorophenyl)ethyl]hydrazine lies in its hydrazine group, which imparts distinct reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H9F3N2 |
|---|---|
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
2-(2,4,5-trifluorophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H9F3N2/c9-6-4-8(11)7(10)3-5(6)1-2-13-12/h3-4,13H,1-2,12H2 |
Clave InChI |
SAMOQEOEMQTEDL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)F)F)CCNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


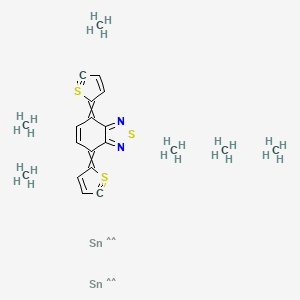
![N-[4-(Aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B12441035.png)
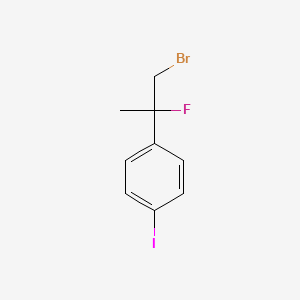
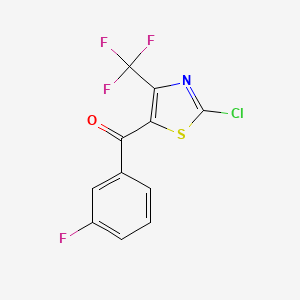
![{3,4,5-trihydroxy-6-[(4-hydroxy-3-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}-2,5-bis(hydroxymethyl)oxolan-2-yl)oxy]oxan-2-yl}methyl 4-hydroxybenzoate](/img/structure/B12441062.png)
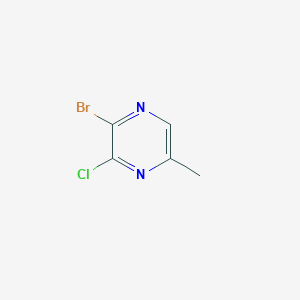
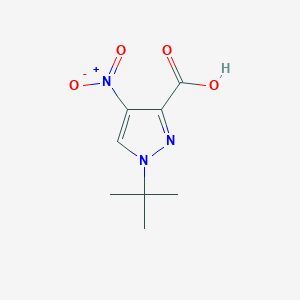
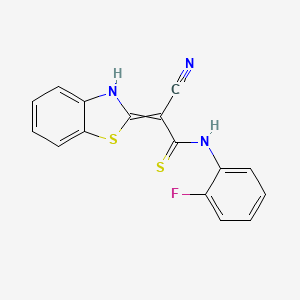
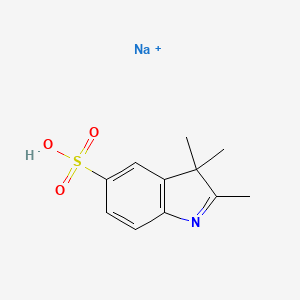
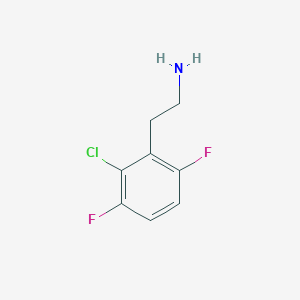
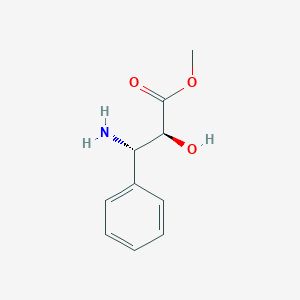
![(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid](/img/structure/B12441112.png)
